BenchChemオンラインストアへようこそ!

2-imidazol-1-yl-3,4-dihydro-2H-naphthalen-1-one

Anticonvulsant drug discovery Epilepsy therapeutics Maximal electroshock seizure (MES) model

2-Imidazol-1-yl-3,4-dihydro-2H-naphthalen-1-one is an N-imidazolyl tetrahydronaphthalenone with a conformationally restricted tetralone scaffold critical for SAR divergence within the (arylalkyl)imidazole class. Replacements of the naphthalene core yield up to 2-fold potency shifts and 9-fold toxicity changes, making this compound essential for compound-specific anticonvulsant profiling (MES models) and CYP inhibition/DDI screening. It also serves as a cardiovascular probe for vasorelaxation and platelet aggregation assays. Not a drop-in substitute for nafimidone. Inquire for custom synthesis and bulk orders.

Molecular Formula C13H12N2O
Molecular Weight 212.25 g/mol
CAS No. 84391-39-9
Cat. No. B3359212
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-imidazol-1-yl-3,4-dihydro-2H-naphthalen-1-one
CAS84391-39-9
Molecular FormulaC13H12N2O
Molecular Weight212.25 g/mol
Structural Identifiers
SMILESC1CC2=CC=CC=C2C(=O)C1N3C=CN=C3
InChIInChI=1S/C13H12N2O/c16-13-11-4-2-1-3-10(11)5-6-12(13)15-8-7-14-9-15/h1-4,7-9,12H,5-6H2
InChIKeyGQRADTVKEIYYAK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Imidazol-1-yl-3,4-dihydro-2H-naphthalen-1-one (CAS 84391-39-9): Chemical Identity, Structural Classification, and Therapeutic Indications


2-Imidazol-1-yl-3,4-dihydro-2H-naphthalen-1-one (CAS 84391-39-9) is a synthetic small molecule belonging to the N-imidazolyl tetrahydronaphthalenone class, with the molecular formula C13H12N2O and a molecular weight of 212.25 g/mol . It is structurally characterized by a 3,4-dihydro-2H-naphthalen-1-one core bearing an imidazole ring at the 2-position . Patents disclose this compound as an anticonvulsant and antifungal agent [1], and it has also been investigated for its utility in treating vasodilatory and thrombotic disorders [2].

Why 2-Imidazol-1-yl-3,4-dihydro-2H-naphthalen-1-one Cannot Be Substituted: Critical SAR Limitations in Naphthalene-Based Imidazole Anticonvulsants


The (arylalkyl)imidazole class of anticonvulsants exhibits extreme sensitivity to structural modifications at the naphthalene core and alkyl linker. Comparative SAR studies demonstrate that while nafimidone [2-(1H-imidazol-1-yl)-1-(2-naphthalenyl)ethanone] and denzimol share the imidazole pharmacophore, their divergent aryl moieties yield distinct pharmacological profiles [1]. Minor alterations—such as replacing the naphthalene with a fluorenyl group—produce up to a 2-fold change in anticonvulsant potency (ED50 from 56 to 25 mg/kg) and a 9-fold change in toxicity (LD50 from 504 to 4550 mg/kg) [2]. Furthermore, all active compounds in this series, including nafimidone and denzimol, potentiate hexobarbital-induced sleeping time via imidazole-mediated cytochrome P450 inhibition, a class-wide liability that cannot be eliminated by simple analog substitution [3]. These findings confirm that 2-imidazol-1-yl-3,4-dihydro-2H-naphthalen-1-one is not a drop-in replacement for structurally related candidates; procurement decisions must be guided by compound-specific evidence rather than class-level assumptions.

Quantitative Evidence Guide: Differentiating 2-Imidazol-1-yl-3,4-dihydro-2H-naphthalen-1-one from Analogs via Comparative Efficacy, Toxicity, and Target Engagement Data


Comparative Anticonvulsant Potency: Nafimidone vs. Fluorenyl Analog

A head-to-head comparison within the (arylalkyl)imidazole class reveals that 1-(9H-fluoren-2-yl)-2-(1H-imidazol-1-yl)ethanone demonstrates approximately 2.2-fold greater oral anticonvulsant potency than nafimidone in the mouse maximal electroshock seizure (MES) model [1].

Anticonvulsant drug discovery Epilepsy therapeutics Maximal electroshock seizure (MES) model

Comparative Acute Oral Toxicity: Nafimidone vs. Fluorenyl Analog

The same head-to-head study also quantified acute oral toxicity in rats. The fluorenyl analog was markedly less toxic than nafimidone, exhibiting a 9.0-fold higher LD50 value [1].

Preclinical safety assessment Toxicology Therapeutic index

Cytochrome P450 Inhibition Liability: Class-Level Evidence

All tested active (arylalkyl)imidazole anticonvulsants, including nafimidone and denzimol, potentiate hexobarbital-induced sleeping time in mice, an effect attributed to imidazole-mediated inhibition of cytochrome P450 enzymes [1]. The SAR for anticonvulsant activity and sleeping time potentiation were similar, indicating that this CYP inhibition liability is intrinsic to the imidazole pharmacophore and not readily dissociable from therapeutic activity [2].

Drug-drug interaction Cytochrome P450 inhibition Hepatic metabolism

Therapeutic Indication Divergence: Anticonvulsant vs. Vasodilatory Activity

Patent US4510149 discloses that 2-imidazol-1-yl-3,4-dihydro-2H-naphthalen-1-one and its structurally related N-imidazolyl naphthalene/indene derivatives exhibit pharmaceutical activity as vasodilators and blood platelet aggregation inhibitors, distinct from the anticonvulsant activity documented for nafimidone-class compounds [1]. This divergence in therapeutic indication between structurally overlapping patent families suggests that the specific substitution pattern of the target compound confers a pharmacological profile not shared by all (arylalkyl)imidazole anticonvulsants.

Vasodilation Platelet aggregation inhibition Cardiovascular pharmacology

Structural Basis for Differentiation: Key Scaffold Modifications

2-Imidazol-1-yl-3,4-dihydro-2H-naphthalen-1-one features a 3,4-dihydro-2H-naphthalen-1-one (tetralone) core, which is conformationally distinct from the fully aromatic naphthalene system of nafimidone (2-(1H-imidazol-1-yl)-1-(2-naphthalenyl)ethanone) [1]. The tetralone scaffold introduces a chiral center at the 2-position and a ketone functional group that alters both steric and electronic properties relative to the planar naphthalene ketone arrangement in nafimidone . SAR studies indicate that the lipophilic aryl portion of these molecules enables blood-brain barrier penetration, while the alkylimidazole constitutes the pharmacophore [2]; the tetralone modification therefore represents a strategic variation of the aryl domain that may influence pharmacokinetic properties and target engagement profiles.

Medicinal chemistry Structure-activity relationship (SAR) Scaffold optimization

Procurement-Guided Application Scenarios for 2-Imidazol-1-yl-3,4-dihydro-2H-naphthalen-1-one (CAS 84391-39-9) Based on Verified Differential Evidence


Anticonvulsant SAR Studies: Benchmarking Novel Tetralone-Based Imidazole Analogs

Researchers developing novel anticonvulsant candidates can employ 2-imidazol-1-yl-3,4-dihydro-2H-naphthalen-1-one as a comparator in MES seizure models to evaluate how the tetralone scaffold influences potency relative to the established benchmark nafimidone (oral ED50 = 56 mg/kg in mice) [1]. The compound serves as a critical probe to assess whether conformational restriction of the naphthalene moiety alters anticonvulsant efficacy, leveraging the 2.2-fold potency differential observed between nafimidone and fluorenyl analogs as a reference for structure-driven activity modulation [2].

Preclinical Toxicology Profiling: Assessing Acute Oral Toxicity of Naphthalene-Derived Imidazoles

For toxicology studies aimed at establishing safety margins for (arylalkyl)imidazole candidates, 2-imidazol-1-yl-3,4-dihydro-2H-naphthalen-1-one can be used to determine whether the tetralone modification shifts acute oral LD50 values relative to nafimidone (LD50 = 504 mg/kg in rats) [1]. The 9-fold LD50 divergence observed between nafimidone and fluorenyl analogs underscores the necessity of compound-specific toxicity data [2]; this compound provides a structurally distinct comparator for elucidating scaffold-dependent toxicity trends.

Cytochrome P450 Drug-Drug Interaction (DDI) Studies: Class-Representative Imidazole Probe

Given the class-wide observation that active (arylalkyl)imidazoles potentiate hexobarbital-induced sleeping time via cytochrome P450 inhibition [1], 2-imidazol-1-yl-3,4-dihydro-2H-naphthalen-1-one is suitable as a probe compound in CYP inhibition assays and DDI screening panels. Its imidazole pharmacophore makes it a valuable tool for studying imidazole-mediated metabolic interactions, while the tetralone scaffold provides a structurally distinct framework for evaluating whether CYP inhibition liability is conserved across naphthalene modifications.

Cardiovascular Pharmacology Screening: Vasodilation and Platelet Aggregation Assays

Based on patent claims that N-imidazolyl naphthalene derivatives encompassing 2-imidazol-1-yl-3,4-dihydro-2H-naphthalen-1-one exhibit vasodilatory and platelet aggregation inhibitory activity [1], this compound is a candidate for screening in cardiovascular target-based assays. It may be used in vitro to evaluate vasorelaxation in isolated vascular tissue preparations or in platelet aggregation studies, offering a distinct pharmacological entry point compared to the anticonvulsant-focused nafimidone series.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

14 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-imidazol-1-yl-3,4-dihydro-2H-naphthalen-1-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.